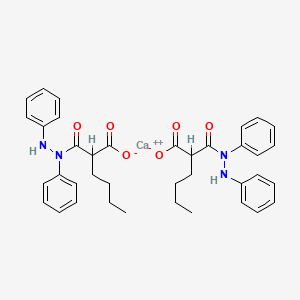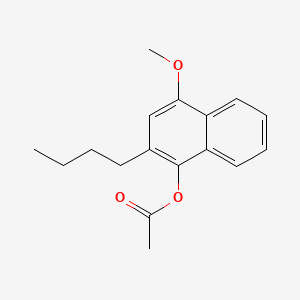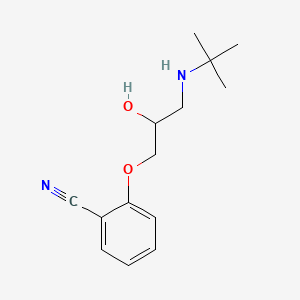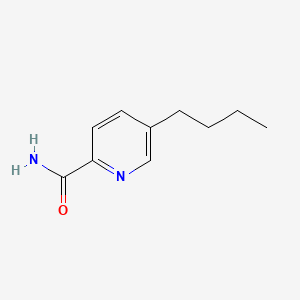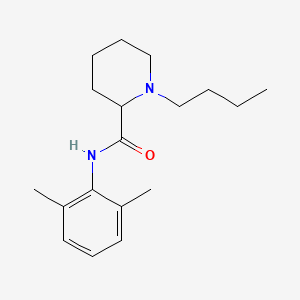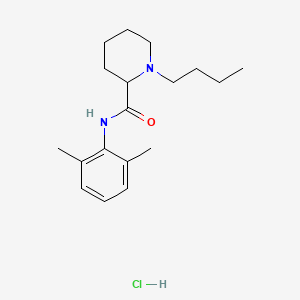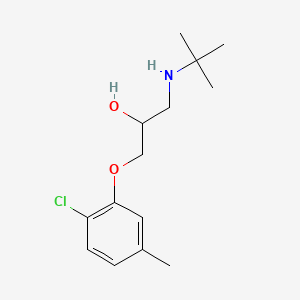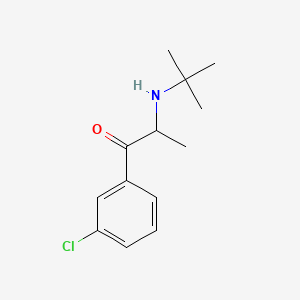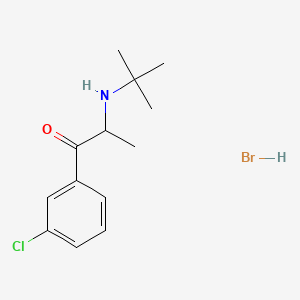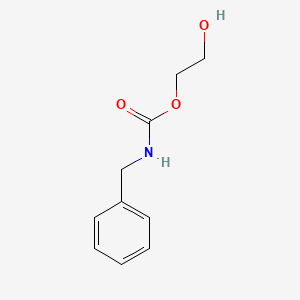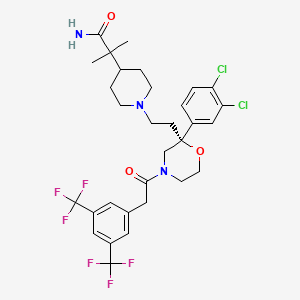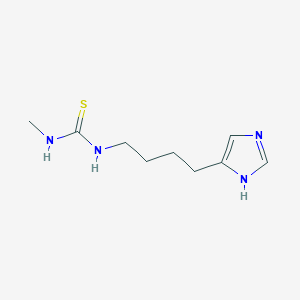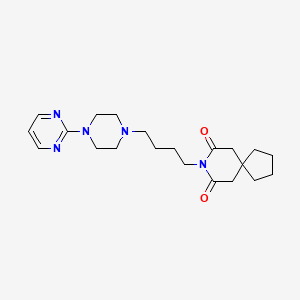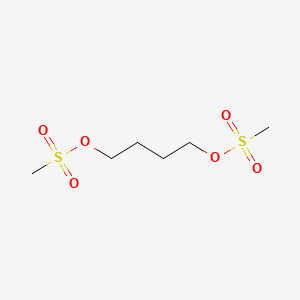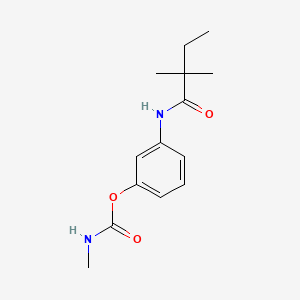
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Protonation Behavior
Research by Armstrong and Moodie (1968) examines the protonation behavior of carbamic acid esters, including butyramide and related compounds. They found that carbamic acid esters demonstrate similar protonation behavior to amides, with intermediate basicity between structurally similar amides and esters (Armstrong & Moodie, 1968).
Insect Control Applications
Studies on carbamate-resistance in houseflies by Georghiou and Garber (1965) highlight the importance of carbamic acid esters in insect control. They explored the genetic inheritance of resistance to various carbamate compounds in houseflies, providing valuable insights for pest management strategies (Georghiou & Garber, 1965).
Synthesis and Chemical Transformations
Kralj et al. (2011) described the synthesis of specific pyrazole derivatives, involving carbamate compounds as intermediates. Their work adds to the understanding of the chemical transformations and applications of carbamic acid esters in synthetic chemistry (Kralj et al., 2011).
Biological and Herbicidal Activity
Lee, Park, and Kim (1989) investigated the herbicidal activity of various carbamates, providing insights into the agricultural applications of these compounds. Their research helps understand the impact of carbamates on seed germination and plant growth (Lee, Park, & Kim, 1989).
Medicinal Chemistry Applications
Hansen, Faarup, and Bundgaard (1991) conducted a study on carbamic acid esters as potential prodrugs for dopaminergic compounds. This research is significant in the context of medicinal chemistry and drug development (Hansen, Faarup, & Bundgaard, 1991).
Eigenschaften
CAS-Nummer |
17798-17-3 |
|---|---|
Produktname |
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester) |
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
OBURPQOXUFCSTC-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Kanonische SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
17798-17-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



